molecular formula Pt+2 B1199598 Platinum (II) ion CAS No. 22542-10-5

Platinum (II) ion

Cat. No.: B1199598
CAS No.: 22542-10-5
M. Wt: 195.08 g/mol
InChI Key: HRGDZIGMBDGFTC-UHFFFAOYSA-N
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Description

Platinum(2+) is a divalent metal cation, a platinum cation and a monoatomic dication.

Scientific Research Applications

Biomedical Applications

1.1 Cancer Therapy

Platinum (II) complexes, particularly cisplatin, have been extensively used in chemotherapy for various cancers, including testicular, ovarian, and lung cancers. Cisplatin exerts its cytotoxic effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. Research indicates that platinum (II) ions bind preferentially to RNA over DNA, suggesting a potential mechanism for their cytotoxicity . The binding affinity of platinum (II) to different biomolecules has been studied using techniques like atomic absorption spectroscopy to quantify the distribution of platinum in cellular components .

Case Study: Cisplatin and RNA Interaction
In a study involving HeLa cells treated with cisplatin, it was found that significantly more platinum was bound to RNA than to DNA or proteins, highlighting the importance of RNA as a target for platinum-based drugs .

1.2 Drug Development

Recent advances have led to the development of novel platinum (II) complexes that aim to overcome resistance associated with traditional platinum drugs. For instance, asymmetric nitrogen-bridged bis(phenylpyridine) platinum(II) complexes have shown promise in preclinical studies due to their enhanced cytotoxicity compared to cisplatin .

Material Science Applications

2.1 Optoelectronic Devices

Platinum (II) complexes exhibit unique photophysical properties that make them suitable for applications in optoelectronics. Aggregation-induced emission (AIE) properties of certain platinum (II) complexes allow them to be used in organic light-emitting diodes (OLEDs) and sensors. The ability of these complexes to emit light upon aggregation enhances their performance in electronic devices .

Complex Type Application Key Properties
AIE PlatinumOLEDsHigh quantum yield
PolynuclearBiomedical imagingCorrelation with cisplatin drugs
TridentateDetection and sensingMulti-stimuli response

Catalytic Applications

Platinum (II) ions are also employed as catalysts in various chemical reactions due to their ability to facilitate electron transfer processes. They are particularly effective in hydrogenation reactions and in the oxidation of alcohols.

3.1 Catalysis Mechanisms

The catalytic activity of platinum (II) complexes can be attributed to their ability to form stable intermediates during reactions. For example, studies have shown that Pt(II) complexes can catalyze the conversion of alkenes into alcohols through hydride transfer mechanisms .

Environmental Applications

Recent research has explored the use of platinum (II) ions in environmental applications such as wastewater treatment and pollutant degradation. Platinum-based catalysts can effectively break down organic pollutants through oxidation processes.

Conclusion and Future Directions

The applications of platinum (II) ions span multiple disciplines, showcasing their versatility as therapeutic agents, materials for electronic devices, catalysts for chemical reactions, and tools for environmental remediation. Future research is likely to focus on enhancing the efficacy and specificity of platinum-based therapies while exploring new catalytic processes that leverage the unique properties of these complexes.

Chemical Reactions Analysis

Substitution Reactions

Platinum(II) complexes undergo ligand exchange reactions influenced by solvent properties, ligand nature, and electronic effects.

Solvent Effects on Chloride Exchange

  • The rate of chloride exchange in trans-[Pt(py)₂Cl₂] (py = pyridine) varies with solvent properties. Polar solvents with empty orbitals (e.g., DMSO) accelerate substitution due to π-bonding interactions with Pt²⁺, stabilizing transition states .

  • Key data :

    SolventRelative Reaction Rate
    DMSO15.2
    Acetone5.7
    Water1.0 (reference)

Aqua Complex Reactivity

  • Tetraaquaplatinum(II) ([Pt(H₂O)₄]²⁺) reacts with anions (Cl⁻, NO₃⁻, SO₄²⁻) via stepwise substitution. The rate follows the order: Cl⁻ > NO₃⁻ > SO₄²⁻, reflecting ligand nucleophilicity .

  • Kinetic data for [Pt(H₂O)₄]²⁺ + Cl⁻ :

    • Rate constant (k) = 1.2 × 10⁻³ M⁻¹s⁻¹ (25°C)

    • Activation energy (ΔH‡) = 58 kJ/mol .

Electrophilic Activation of Alkenes

Pt²⁺ activates alkenes for nucleophilic addition through π-coordination:

text
Pt²⁺ + CH₂=CH₂ → [Pt(CH₂=CH₂)]²⁺ → [Pt(CH₂-CH₂-Nu)]²⁺
  • Example: Ethylene complexes react with water to form β-hydroxylated products .

  • Mechanism : Associative pathway with Pt–alkyl intermediates, confirmed by DFT calculations .

Nitrogen-Donor Ligands

  • Coordination geometry : Distorted square-planar (Pt–N bond length = 2.02 Å) .

Oxygen-Donor Ligands

  • Reactions with acetate (AcO⁻) and sulfate (SO₄²⁻) yield stable complexes like cis-[Pt(NH₃)₂(AcO)₂] .

Steric and Electronic Effects

  • Bulky ligands (e.g., 4-nitroisoxazole) hinder substitution due to steric crowding. Electron-withdrawing groups destabilize Pt–ligand bonds, reducing reaction rates .

Redox Reactions

Pt²⁺ can oxidize under specific conditions:

  • Reaction enthalpy: ΔH = 221 ± 3 kJ/mol (decomposition of [PtCl₂(NH₃)₂]) .

Isomerization and Rearrangements

  • Kinetic vs. thermodynamic products: [PtCl(sac)(COD)] (cis) isomerizes to trans via a three-coordinate intermediate (activation energy = 29.6 kcal/mol) .

  • DFT-calculated barriers :

    StepEnergy (kcal/mol)
    TS129.6
    TS231.2

Biological Relevance

  • Pt²⁺ complexes with 4-nitroisoxazole ligands show potential anticancer activity but face challenges like ligand decomposition .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the catalytic activity of Platinum(II) ions in C–H bond oxidation reactions?

  • Methodology: Kinetic studies (e.g., rate constant determination via UV-Vis spectroscopy), isotopic labeling (e.g., deuterium tracing), and spectroscopic monitoring (NMR, IR) of intermediates. Control experiments should exclude competing pathways, such as radical vs. electrophilic mechanisms. Reactivity trends (e.g., α-C–H < β-C–H < γ-C–H) must be correlated with steric/electronic ligand effects .
  • Data Example: Table comparing turnover frequencies (TOF) for Pt(II)-catalyzed hydroxylation of aliphatic acids under varying pH and temperature conditions.

Q. How do researchers validate the identity and purity of novel Platinum(II) compounds?

  • Methodology: Use elemental analysis (±0.4% tolerance for C, H, N), 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural confirmation, X-ray crystallography for stereochemical assignment, and HPLC for purity assessment (>95%). For known compounds, cross-reference melting points and spectroscopic data with literature .
  • Data Example: Tabulated 195Pt^{195}\text{Pt} NMR shifts for common Pt(II) complexes (e.g., cisplatin: δ ~ -2100 ppm).

Q. What strategies are effective for synthesizing helical Platinum(II) complexes with dual luminescence?

  • Methodology: Ligand design (e.g., integrating donor-acceptor groups), coordination-driven self-assembly, and photophysical characterization (e.g., time-resolved fluorescence, circularly polarized luminescence). Optimize reaction conditions (solvent, temperature) to stabilize helical conformations .
  • Data Example: Emission spectra showing NIR phosphorescence (λ > 800 nm) and glum values (~3 × 103^{-3}) for chiral Pt(II) complexes .

Q. How do electrostatic interactions influence the membrane permeability of cisplatin-like Platinum(II) complexes?

  • Methodology: Use lipid bilayer models (e.g., POPC membranes) with permeability assays (e.g., fluorescent tagging), complemented by molecular dynamics (MD) simulations to track Pt(II) diffusion. Correlate results with chloride ion concentration gradients (intracellular vs. extracellular) .
  • Data Example: Permeability coefficients (Pm_{\text{m}}) for cisplatin under varying Cl^{-} concentrations (4 mM vs. 100 mM).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity trends of Platinum(II) ions across ligand environments?

  • Methodology: Conduct comparative studies with standardized ligands (e.g., bipyridine vs. terpyridine). Use X-ray absorption spectroscopy (XAS) to probe oxidation states and EXAFS for local coordination geometry. Pair with DFT calculations to model electronic effects .
  • Data Example: Reactivity matrix comparing TOF for Pt(II) complexes with varying ligand donor strengths (e.g., σ-donor vs. π-acceptor ligands).

Q. What computational models predict the aqueous stability of Platinum(II) complexes for drug design?

  • Methodology: Apply density functional theory (DFT) to calculate hydrolysis energetics (e.g., Pt-Cl bond dissociation) and solvation models (e.g., COSMO-RS) to predict speciation in biological fluids. Validate with LC-MS/MS data .
  • Data Example: Free energy profiles for cisplatin hydrolysis (mono-aqua vs. diaqua species) at physiological pH.

Q. How to design electrochemical sensors for detecting Platinum(II) ion interactions with biomolecules?

  • Methodology: Modify electrodes (e.g., Pt nanoparticles on carbon) and use differential pulse voltammetry (DPV) to monitor Cd(II)-Pt(II) competitive binding. Optimize sensitivity via surface functionalization (e.g., thiolated probes) .
  • Data Example: Calibration curves for Pt(II) detection limits (e.g., 0.1–10 μM) in serum samples.

Q. What methods reconcile discrepancies between experimental and theoretical data on Pt(II) complex photophysics?

  • Methodology: Combine time-dependent DFT (TD-DFT) with experimental emission lifetimes. Address solvent effects using polarizable continuum models (PCM) and triplet-state dynamics via transient absorption spectroscopy .
  • Data Example: Table comparing calculated vs. observed S1_1→T1_1 energy gaps for NIR-emitting Pt(II) complexes.

Q. How to assess reproducibility in Pt(II)-catalyzed reactions across labs?

  • Methodology: Establish standardized protocols (e.g., catalyst loading, solvent purity) and inter-laboratory studies. Use statistical tools (e.g., ANOVA) to analyze variance in yield/TOF. Report detailed ESI-MS and 195Pt^{195}\text{Pt} NMR data for intermediates .
  • Data Example: Multi-lab TOF data for Pt(II)-catalyzed γ-C–H hydroxylation (±15% variation).

Q. What secondary data analysis techniques enhance insights from Platinum(II) research databases?

  • Methodology: Mine databases (e.g., Platinum: A Database of Experimental Data) for structure-activity relationships (SAR). Use meta-analysis to identify trends in ligand design or catalytic efficiency. Cross-validate with primary kinetic data .
  • Data Example: Heatmap of Pt(II) complex stability constants (log β) vs. ligand denticity.

Q. Guidance for Methodological Rigor

  • Data Contradiction Analysis : Use Bland-Altman plots for inter-method comparisons (e.g., XRD vs. NMR structural data) and sensitivity analysis to identify outlier parameters .

  • Experimental Design : Adopt the FLOAT framework (Population, Exposure, Outcome) for hypothesis-driven studies . For example:

    • Population: Aliphatic carboxylic acids with γ-C–H bonds.
    • Exposure: Pt(II)/Pt(IV) co-catalysis.
    • Outcome: Hydroxylation yield quantified via GC-MS.
  • Reproducibility : Follow Beilstein Journal guidelines for reporting synthetic procedures (e.g., solvent lot numbers, reaction times) and deposit raw data in repositories like Zenodo .

Properties

CAS No.

22542-10-5

Molecular Formula

Pt+2

Molecular Weight

195.08 g/mol

IUPAC Name

platinum(2+)

InChI

InChI=1S/Pt/q+2

InChI Key

HRGDZIGMBDGFTC-UHFFFAOYSA-N

SMILES

[Pt+2]

Canonical SMILES

[Pt+2]

Key on ui other cas no.

22542-10-5

Origin of Product

United States

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